6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
Description
6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride is a synthetic triazine derivative characterized by a 1,3,5-triazine core substituted with a 2-chlorobenzylthio group at position 6 and an ethyl group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Triazine derivatives are widely studied for their biological activity, including antimicrobial, antiviral, and herbicidal properties .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-2,4-dihydro-1H-1,3,5-triazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S.ClH/c1-2-16-8-14-12(15-9-16)17-7-10-5-3-4-6-11(10)13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGNZPCRJHIFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=NC1)SCC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethylamine and formaldehyde.
Introduction of the 2-Chlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable precursor, such as 2-chlorobenzyl chloride, with a thiol group to form the 2-chlorobenzylthio moiety.
Final Assembly: The final step involves the coupling of the triazine ring with the 2-chlorobenzylthio group under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the substituents.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial activity. Research has shown that derivatives of 1,2,4-triazine compounds exhibit broad-spectrum antibacterial properties. For instance, studies have indicated that certain triazine derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways .
Case Study: Antibacterial Evaluation
A study evaluated several novel triazine derivatives for their antibacterial efficacy. Compounds containing the triazine nucleus showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 6-[(2-Chlorobenzyl)thio]-... | 50 | Staphylococcus aureus |
| 6-[(2-Chlorobenzyl)thio]-... | 100 | Escherichia coli |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The presence of the thioether group in the structure enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Assay
In vitro studies have demonstrated that certain derivatives can induce cell death in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism is thought to involve the disruption of DNA synthesis and repair pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | DNA synthesis inhibition |
| MCF-7 | 30 | Apoptosis induction |
Anti-inflammatory Effects
Another notable application is in the realm of anti-inflammatory research. Compounds derived from triazines have shown potential in reducing inflammation markers in various models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Study: Inflammation Model
In a study utilizing a rat model of induced inflammation, treatment with triazine derivatives resulted in a significant reduction in edema and inflammatory cytokines compared to control groups .
| Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | - | 200 |
| Triazine Derivative | 70 | 80 |
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer’s disease. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is under investigation.
Case Study: Neuroprotection Assay
Initial findings indicate that triazine derivatives can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in protecting neuronal integrity .
Mechanism of Action
The mechanism by which 6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazine derivatives, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Hydrochloride salt: Improves aqueous solubility relative to non-ionic analogs like 5-tert-butyl-2-methyl-3-(2-hydroxyethyl)-4-phenyl-1,3,5-triazine, which may favor industrial over pharmaceutical use .
Mechanistic Divergence: Atrazine analogs (e.g., 2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine) inhibit Photosystem II in plants, whereas the target compound’s benzylthio group may target bacterial enzymes (e.g., dihydrofolate reductase) .
Synthetic Complexity :
- The target compound’s tetrahydro-1,3,5-triazine core requires multi-step synthesis (e.g., cyclization of thiourea derivatives), contrasting with simpler triazine derivatives like 3,3-dimethyl-2,4-phenyl-1,3,5-triazine .
Research Findings and Limitations
- highlights a related triazine herbicide (T3D4477) with chloro and alkylamino substituents, demonstrating the structural flexibility of triazines in agrochemical design .
- Crystallographic Data : While details hydrogen-bonded networks in a triazole-thione analog, similar studies for the target compound are absent, limiting insights into its solid-state stability .
Biological Activity
The compound 6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride is a derivative of the 1,3,5-triazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 306.25 g/mol. The compound features a tetrahydrotriazine core substituted with a chlorobenzyl thio group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study highlighted that various 1,3,5-triazine derivatives possess antibacterial and antifungal activities. Specifically, compounds with electron-withdrawing groups like chlorine enhance antimicrobial efficacy due to increased lipophilicity and improved membrane penetration capabilities .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine | Antibacterial | 10 µg/mL |
| Other Triazines | Antifungal | Varies (generally < 50 µg/mL) |
Anticancer Potential
The anticancer activity of triazine derivatives has been extensively studied. The presence of specific substituents on the triazine ring can lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds with thioether groups have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. A notable study reported an IC50 value of 15 µM for related triazine derivatives against breast cancer cell lines .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases including cancer and autoimmune disorders. Some triazine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism involves the modulation of signaling pathways such as NF-kB and MAPK .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Interaction with DNA : Some studies suggest that triazines can intercalate into DNA strands, disrupting replication processes in cancer cells.
- Modulation of Cell Signaling Pathways : By affecting pathways like NF-kB and MAPK, these compounds can alter inflammatory responses.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazine derivatives against common pathogens. The results indicated that This compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
